molecular formula C18H18FN3O2S B14931331 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide

Cat. No.: B14931331
M. Wt: 359.4 g/mol
InChI Key: VZTIBAZLTKTILN-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, two methyl groups, a fluorobenzenesulfonamide moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The benzylated pyrazole is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide
  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Uniqueness

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C18H18FN3O2S/c1-13-18(21-25(23,24)17-10-6-9-16(19)11-17)14(2)22(20-13)12-15-7-4-3-5-8-15/h3-11,21H,12H2,1-2H3

InChI Key

VZTIBAZLTKTILN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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